molecular formula C6H2F9I B3040778 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene CAS No. 239795-56-3

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene

Cat. No.: B3040778
CAS No.: 239795-56-3
M. Wt: 371.97 g/mol
InChI Key: JLNNSBACHLCUOY-OWOJBTEDSA-N
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Description

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is a fluorinated organic compound with the molecular formula C6H3F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene typically involves the introduction of fluorine and iodine atoms into a pentene backbone. One common method involves the reaction of a pentene derivative with iodine and fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes, where the pentene derivative is exposed to fluorine gas or fluorinating agents in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride are commonly used.

    Addition: Electrophiles like bromine or nucleophiles like hydroxide ions are used.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of fluorinated or aminated pentene derivatives.

    Addition: Formation of dibromo or dihydro derivatives.

    Oxidation: Formation of fluorinated ketones or alcohols.

    Reduction: Formation of fully saturated fluorinated alkanes.

Scientific Research Applications

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene involves its high reactivity due to the presence of multiple fluorine atoms and an iodine atom. These atoms create a highly polarized molecule, which can interact with various molecular targets. The compound can form strong bonds with nucleophiles and electrophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The combination of these atoms makes it particularly useful in specialized applications, such as radiolabeling and the synthesis of highly fluorinated compounds .

Properties

IUPAC Name

(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNSBACHLCUOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045690
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239795-56-3
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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